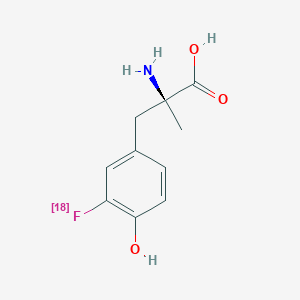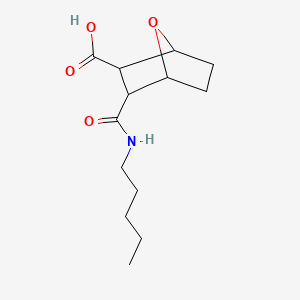
1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate is an organic compound with a complex structure It is a derivative of benzene-1,2-dicarboxylate, featuring two distinct substituents: a 5-methylhexyl group and a 2-phenoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate typically involves esterification reactions. The starting materials include benzene-1,2-dicarboxylic acid, 5-methylhexanol, and 2-phenoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions: 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and resins.
Mécanisme D'action
The mechanism of action of 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The phenoxyethyl group can interact with biological membranes, altering their permeability. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
- 1-O-(5-methylhexyl) benzene-1,2-dicarboxylate
- 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate
- 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,3-dicarboxylate
Uniqueness: 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate is unique due to the presence of both the 5-methylhexyl and 2-phenoxyethyl groups. This dual substitution pattern imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs.
Propriétés
Formule moléculaire |
C23H28O5 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C23H28O5/c1-18(2)10-8-9-15-27-22(24)20-13-6-7-14-21(20)23(25)28-17-16-26-19-11-4-3-5-12-19/h3-7,11-14,18H,8-10,15-17H2,1-2H3 |
Clé InChI |
FGHCANWOGJMAQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)OCCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid](/img/structure/B15188672.png)
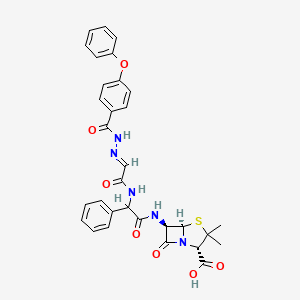


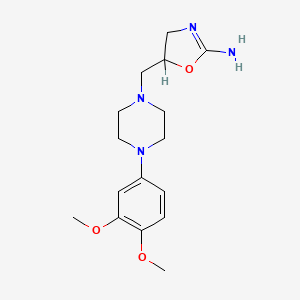
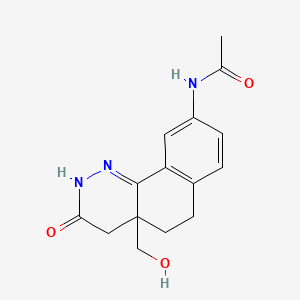

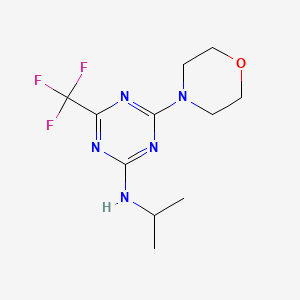
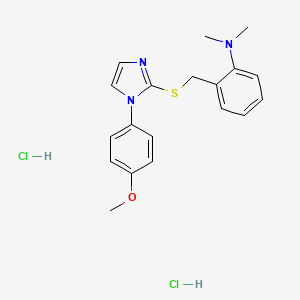
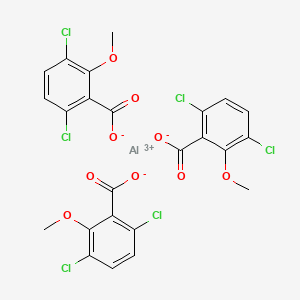
![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)
